molecular formula C14H17N3O2S2 B12034461 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12034461
M. Wt: 323.4 g/mol
InChI Key: NKHPSLSKMIRPRU-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound with a thiazole ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to form the thiazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H17N3O2S2/c1-3-16-13(18)11-12(15)17(14(20)21-11)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4,15H2,1-2H3,(H,16,18)

InChI Key

NKHPSLSKMIRPRU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OCC)N

Origin of Product

United States

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